![molecular formula C17H13NO5 B2410922 5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid CAS No. 781626-90-2](/img/structure/B2410922.png)
5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of isoindole, which is a polycyclic compound with a five-membered ring fused to a benzene ring . The isoindole moiety in the compound is substituted with a 1,3-dioxo group, indicating the presence of two carbonyl (C=O) groups .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the fused ring system and various substituents. An X-ray crystallography study would provide a detailed understanding of its molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar carbonyl groups in this compound could influence its solubility, and the aromatic ring could contribute to its stability .Scientific Research Applications
Synthesis and Chemical Properties
- This compound is involved in the synthesis of various aromatic and heterocyclic compounds. For instance, it has been used in the synthesis of phthalyl substituted imidazolones and Schiff bases, which demonstrated antimicrobial properties against pathogenic strains and fungi (Sah, Saraswat, & Manu, 2011).
- It plays a role in the synthesis of integrin antagonists, as shown in a study where compounds derived from this acid were synthesized for potential biological applications (Yong Deng, Yi Shen, & Yuguo Zhong, 2003).
Molecular and Structural Studies
- Molecular structures involving derivatives of this acid have been studied, providing insights into chemical interactions and stability. For example, an X-ray study of certain derivatives helped in understanding weak interactions crucial in drug design and material sciences (Tewari, Srivastava, Puerta, & Valerga, 2009).
Biological and Pharmacological Relevance
- Derivatives of this compound have been identified as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis, indicating potential therapeutic applications (Courtney et al., 2004).
Applications in Material Science
- The compound's derivatives have also been explored in material science. For instance, the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, involving derivatives of this compound, could have implications in the development of new materials (Melo et al., 2004).
Safety and Hazards
properties
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-9-6-10(7-13(14(9)19)17(22)23)8-18-15(20)11-4-2-3-5-12(11)16(18)21/h2-7,19H,8H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIFITHYYFBFKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

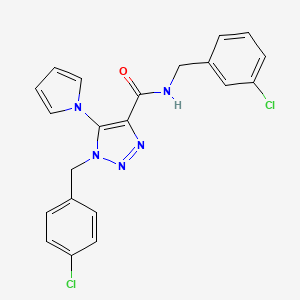

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2410842.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2410848.png)
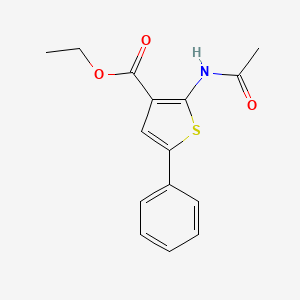
![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)
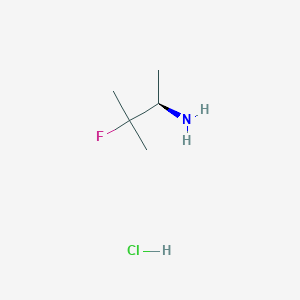
![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)

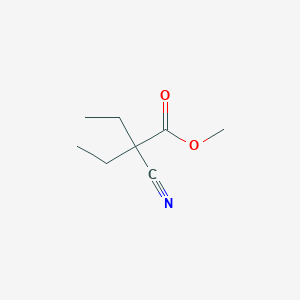
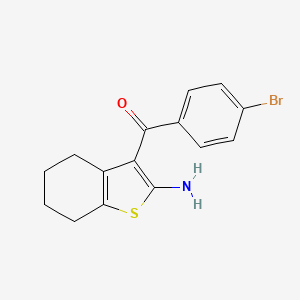
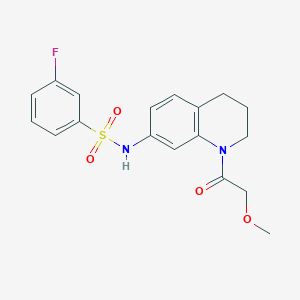
![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)